methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzoate ester linked to a chromen-4-one structure, which is further substituted with a hydroxy group, a methyl group, and a piperazine moiety.
Properties
IUPAC Name |
methyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-15-22(32-17-6-4-16(5-7-17)24(29)30-3)21(28)18-8-9-20(27)19(23(18)31-15)14-26-12-10-25(2)11-13-26/h4-9,27H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLNQAFMBCOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)OC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to a Mannich reaction with N-methylpiperazine to introduce the piperazine moiety . The resulting intermediate is then esterified with methyl 4-hydroxybenzoate under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form a hydroxyl group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.
Scientific Research Applications
Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets. The compound’s hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, affecting their function. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.
Methyl 4-hydroxybenzoate:
Coumarin derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to the combination of its chromen-4-one core with a piperazine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.
Chemical Structure and Properties
The compound features a chromen-4-one core, a benzoate ester, and a piperazine moiety. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Chromen-4-one derivative |
| Functional Groups | Hydroxy, piperazine, and benzoate ester |
| Molecular Weight | 462.53 g/mol |
The biological activity of this compound involves several mechanisms:
- Anti-inflammatory Activity : The compound may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators like prostaglandins.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis pathways .
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of methyl 4-{(7-hydroxy−2-methyl−8−[(4-methylpiperazin−1−yl)methyl]−4−oxo−4H-chromen−3−yl}oxy)benzoate against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Escherichia coli | 31.108 - 62.216 µM |
| Pseudomonas aeruginosa | >125 µM |
The compound showed selective activity against Gram-positive bacteria, with a bactericidal effect observed in clinical isolates .
Anti-inflammatory Effects
In vitro assays demonstrated that methyl 4-{(7-hydroxy−2-methyl−8−[(4-methylpiperazin−1−yl)methyl]−4−oxo−4H-chromen−3−yl}oxy)benzoate significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential as an anti-inflammatory agent.
Case Study 1: Antibacterial Efficacy
A study conducted on the efficacy of methyl 4-{(7-hydroxy−2-methyl−8−[(4-methylpiperazin−1−yl)methyl]−4−oxo−4H-chromen−3−yl}oxy)benzoate against methicillin-resistant Staphylococcus aureus (MRSA) revealed promising results. The compound exhibited an MIC of 15.625 µM, which is comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Cancer Cell Line Testing
In a study involving human cancer cell lines, treatment with methyl 4-{(7-hydroxy−2-methyl−8−[(4-methylpiperazin−1−yl)methyl]−4−oxo−4H-chromen−3−yl}oxy)benzoate led to significant inhibition of cell growth and induction of apoptosis in breast cancer cells. The IC50 value was determined to be approximately 20 µM.
Q & A
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .
- Ventilation: Work in a fume hood or well-ventilated area to prevent vapor/mist inhalation .
- Storage: Store in sealed containers in dry, ventilated spaces. Avoid ignition sources and electrostatic buildup .
- Emergency Measures: For spills, use inert absorbents (e.g., sand) and avoid environmental release. Eyewash stations and safety showers must be accessible .
Contradiction Note: While classifies the compound as "no known hazards," lists acute toxicity (Category 4 for oral/dermal/inhalation). Always prioritize hazard controls based on the most conservative data .
Basic Question: What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- General Protocol: Similar to , nucleophilic substitution is employed. For example, react a chromen-4-one derivative with methyl 4-(bromomethyl)benzoate in anhydrous DMF under nitrogen .
- Key Steps:
- Yield Optimization: Maintain anhydrous conditions and monitor reaction progress by TLC .
Advanced Question: How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) between synthetic batches?
Methodological Answer:
- Reproducibility Checks:
- Contamination Analysis: Use LC-MS to detect trace impurities (e.g., unreacted starting materials) .
- Crystallography Validation: Single-crystal X-ray diffraction (as in ) can confirm bond angles (e.g., 118.3° for C-C-C in aromatic systems) and rule out stereochemical anomalies .
Advanced Question: How does the 4-methylpiperazine substituent influence pharmacokinetic properties?
Methodological Answer:
- Solubility & Lipophilicity: The methylpiperazine group increases water solubility at physiological pH due to its basic amine, while the chromen-4-one core contributes to lipophilicity (logP ~2.5–3.5) .
- Metabolic Stability: Piperazine derivatives are prone to N-demethylation by CYP450 enzymes. Use hepatic microsome assays to quantify metabolic half-life .
- Biological Activity: The substituent may enhance target binding (e.g., HDAC inhibition, as in ) by facilitating hydrogen bonding with catalytic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
